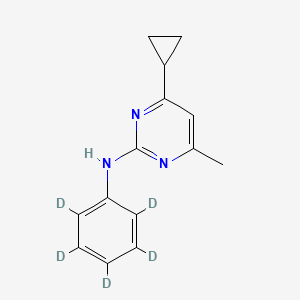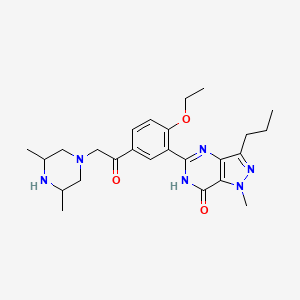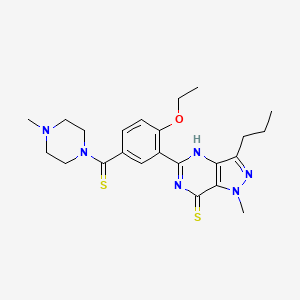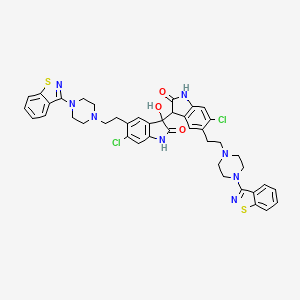
5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione, also known as this compound, is a useful research compound. Its molecular formula is C42H40Cl2N8O3S2 and its molecular weight is 839.855. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
A study by Rybka et al. (2017) delves into the synthesis of a new series of pyrrolidine-2,5-dione derivatives, potentially acting as anticonvulsant agents. This research highlights the initial pharmacological screening using acute models of seizures in mice, pointing towards a promising compound with a more beneficial protective index compared to well-known antiepileptic drugs. The study also evaluates the lipophilicity of these compounds, shedding light on their pharmacokinetic properties ChemMedChem.
Neuropharmacological Effects
Ishibashi et al. (1996) investigated SM-9018, a potential atypical antipsychotic with high affinity for 5-HT2, dopamine D2, and 5-HT1A receptors. The study contrasts the effects of SM-9018 and haloperidol on striatal c-fos mRNA expression in rats, suggesting that SM-9018 is weaker than haloperidol in inducing striatal c-fos mRNA expression, which may contribute to its atypical antipsychotic profile European Journal of Pharmacology.
Antidepressant-like Effects
Pandey et al. (2010) explored the antidepressant-like effect of BIP-1, a compound with affinity to 5-HT(2A) receptors, in rodent behavioral tests. The study concludes that 5-HT(2A) receptor antagonism is a principal mechanism behind the antidepressant-like effects of BIP-1, proposing the combination of 5-HT(2A) receptor antagonists and tricyclic antidepressants as a strategy for early-onset antidepressant action Pharmacology Biochemistry and Behavior.
Cardiovascular Effects
Francesco's research (1994) focuses on the cardiovascular effects of 5-HT1A receptor agonists, suggesting that these compounds induce a 5-HT1A receptor-mediated fall in blood pressure, while changes in heart rate and the '5-HT syndrome' may be mediated by α1-adrenoceptors European Journal of Pharmacology.
Propiedades
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-3-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-2-oxo-1,3-dihydroindol-3-yl]-6-chloro-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40Cl2N8O3S2/c43-31-23-33-29(21-25(31)9-11-49-13-17-51(18-14-49)38-27-5-1-3-7-35(27)56-47-38)37(40(53)45-33)42(55)30-22-26(32(44)24-34(30)46-41(42)54)10-12-50-15-19-52(20-16-50)39-28-6-2-4-8-36(28)57-48-39/h1-8,21-24,37,55H,9-20H2,(H,45,53)(H,46,54) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXKGHVYXULCTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3C4(C5=C(C=C(C(=C5)CCN6CCN(CC6)C7=NSC8=CC=CC=C87)Cl)NC4=O)O)C9=NSC1=CC=CC=C19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40Cl2N8O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1303996-68-0 |
Source


|
| Record name | 5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303996680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-BIS(2-(4-(BENZO(D)ISOTHIAZOL-3-YL)PIPERAZIN-1-YL)ETHYL)-6,6'-DICHLORO-3-HYDROXY-(3,3'-BIINDOLINE)-2,2'-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81DVJ4GWP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


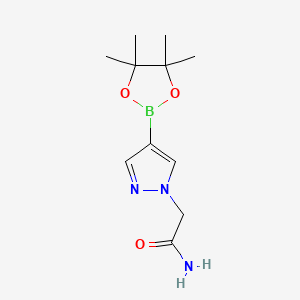



![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)




